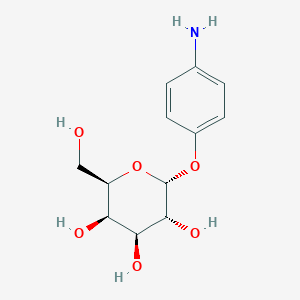
4-Aminophenyl-alpha-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
对氨基苯基-α-D-半乳糖苷: 是一种属于酚类糖苷类的有机化合物。这类化合物以连接在糖基部分上的酚类结构为特征。 对氨基苯基-α-D-半乳糖苷主要用作生化测定中的底物,特别是用于检测和定量β-半乳糖苷酶活性 .
准备方法
合成路线和反应条件: : 对氨基苯基-α-D-半乳糖苷的合成通常涉及酚类化合物与半乳糖衍生物的糖基化。 一种常见的方法是在酸性条件下将对氨基苯酚与受保护的半乳糖衍生物反应,然后脱保护以得到所需的产物 .
工业生产方法: : 对氨基苯基-α-D-半乳糖苷的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用自动化反应器和严格的质量控制措施,以确保产品的纯度和一致性 .
化学反应分析
反应类型: : 对氨基苯基-α-D-半乳糖苷会发生各种化学反应,包括:
氧化: 氨基可以氧化形成亚硝基或硝基衍生物。
还原: 该化合物可以还原形成相应的胺。
取代: 酚羟基可以参与亲核取代反应.
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产品
氧化: 亚硝基和硝基衍生物。
还原: 相应的胺。
取代: 烷基化或酰化的酚类衍生物.
科学研究应用
Biochemical Research Applications
Enzymatic Assays:
pAPG is primarily utilized as a substrate for α-glucosidase, an enzyme involved in carbohydrate metabolism. Its hydrolysis by α-glucosidase yields 4-aminobenzene and α-D-glucopyranoside, making it crucial for studying enzyme kinetics and inhibition mechanisms .
Colorimetric Assays:
A notable application of pAPG is in colorimetric assays for α-glucosidase activity. The method involves the interaction between pAPG and 1,4-phenylenediboronic acid (PDBA), which facilitates the aggregation of gold nanoparticles, leading to measurable color changes that correlate with enzyme activity. This assay has demonstrated a linear relationship between absorbance ratios and enzyme activity within specific ranges, showcasing its potential for both detection and inhibitor screening .
Medical Applications
Diagnostic Tools:
In medical diagnostics, pAPG is employed for detecting certain diseases linked to enzyme deficiencies or dysregulation. Its ability to serve as a substrate allows researchers to quantify enzyme activity in biological samples, aiding in the diagnosis of conditions related to carbohydrate metabolism .
Antiviral Research:
Recent studies have explored derivatives of pAPG as potential antiviral agents against viruses such as Hepatitis C and Classical Swine Fever Virus. These derivatives exhibited significant antiviral activity in vitro, highlighting the compound's versatility beyond traditional enzymatic applications .
Industrial Applications
Biosensors:
In the industrial sector, pAPG is being investigated for its role in developing biosensors. Its unique chemical properties allow it to be functionalized into various analytical devices that can detect specific biomolecules, enhancing the sensitivity and specificity of biosensing technologies .
Cancer Research:
pAPG has also been utilized in cancer research, particularly for creating derivatized agarose beads that analyze cancer cell surfaces. This application underscores its importance in understanding tumor biology and developing targeted therapies .
Case Studies
Case Study 1: Colorimetric Method Development
A study demonstrated the effectiveness of pAPG in a novel colorimetric method for assessing α-glucosidase activity. The method showed high sensitivity with a detection limit of 0.004 U/mL, enabling researchers to test various inhibitors effectively .
Case Study 2: Antiviral Activity Screening
In another study focusing on antiviral compounds derived from pAPG, researchers reported significant inhibition of Hepatitis C virus replication using synthesized glycoconjugates based on pAPG. These findings indicate potential therapeutic applications in treating viral infections .
作用机制
对氨基苯基-α-D-半乳糖苷的主要作用机制涉及其被β-半乳糖苷酶水解。该酶裂解糖苷键,释放酚类化合物和半乳糖。 这种反应通常通过测量电活性产物的形成来监测,可以使用各种分析技术来定量 .
相似化合物的比较
类似化合物
对硝基苯基-α-D-半乳糖苷: 另一种用作β-半乳糖苷酶测定底物的酚类糖苷。
邻硝基苯基-β-D-半乳糖苷: 通常用于β-半乳糖苷酶活性的比色测定。
4-硝基苯基-α-D-葡萄糖苷: 用作α-葡萄糖苷酶测定的底物.
独特性: : 对氨基苯基-α-D-半乳糖苷由于其氨基而具有独特性,该氨基可以进行额外的化学修饰和应用。 这使其成为各种生化和分析应用的多功能化合物 .
生物活性
4-Aminophenyl-alpha-D-glucopyranoside (4-APG) is a phenolic glycoside that has garnered attention for its potential biological activities, particularly in the context of enzyme assays and therapeutic applications. This compound serves as a substrate for various enzymes, most notably α-glucosidase, and exhibits a range of biochemical interactions that may contribute to its biological effects.
Overview of this compound
4-APG is characterized by its phenolic structure linked to a glucopyranoside moiety. It is primarily utilized in biochemical assays to detect and quantify enzyme activity, particularly that of β-galactosidase and α-glucosidase. The hydrolysis of 4-APG by α-glucosidase yields 4-aminobenzene and α-D-glucopyranoside, which are important for understanding carbohydrate metabolism and enzyme kinetics .
Target Enzymes
- Primary Target : α-glucosidase
- Mode of Action : Acts as a substrate leading to enzymatic hydrolysis.
Biochemical Pathways
The hydrolysis of 4-APG is part of carbohydrate digestion pathways, where it contributes to the breakdown of complex carbohydrates into simpler sugars. This process is crucial for glucose homeostasis and energy metabolism in living organisms.
Biological Activities
1. Enzymatic Assays
4-APG is widely used in laboratory settings as a substrate for enzyme assays. It allows researchers to measure the activity of α-glucosidase and other related enzymes through colorimetric methods, which provide a simple and effective way to assess enzyme kinetics .
2. Anticancer Potential
Recent studies have indicated that 4-APG may possess anticancer properties. In vitro experiments have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment . However, further research is necessary to fully elucidate its mechanisms and efficacy.
3. Antigenic Properties
4-APG has been identified as an antigen, which could have implications in immunological research and potential vaccine development . Its role as an antigen may open avenues for exploring its use in diagnostic assays or therapeutic vaccines.
Comparative Analysis with Similar Compounds
| Compound Name | Target Enzyme | Biological Activity |
|---|---|---|
| This compound | α-glucosidase | Substrate for enzymatic assays; anticancer activity |
| P-Nitrophenyl-alpha-D-galactopyranoside | β-galactosidase | Commonly used in colorimetric assays |
| O-Nitrophenyl-beta-D-galactopyranoside | β-galactosidase | Substrate for enzyme activity measurement |
Case Studies and Research Findings
- Enzyme Kinetics Study : A study demonstrated that varying concentrations of 4-APG could be used to determine the kinetic parameters (Km and Vmax) of α-glucosidase, providing insights into enzyme inhibition mechanisms.
- Anticancer Activity : In vitro studies showed that 4-APG inhibited cell growth in human cancer cell lines with IC50 values indicating significant cytotoxicity. The mechanism was linked to apoptosis induction via specific signaling pathways .
- Immunological Applications : Research has highlighted the potential use of 4-APG in developing immunological assays due to its antigenic properties, suggesting that it could serve as a model compound for further vaccine research .
属性
CAS 编号 |
31302-52-0 |
|---|---|
分子式 |
C12H17NO6 |
分子量 |
271.27 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9+,10+,11-,12+/m1/s1 |
InChI 键 |
MIAKOEWBCMPCQR-IIRVCBMXSA-N |
SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |
手性 SMILES |
C1=CC(=CC=C1N)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
规范 SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |
同义词 |
p-Aminophenyl α-D-Glucopyranoside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















